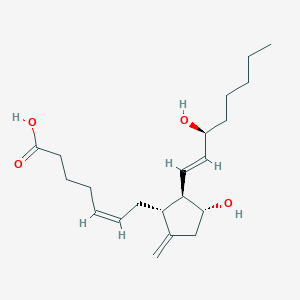

9-deoxy-9-methylene-Prostaglandin E2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEJXDXJUFQESA-DLMPNJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-32-9 | |

| Record name | 9-Deoxy-9-methylene-PGF2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

synthesis and biological activity of 9-deoxy-9-methylene-PGE2

An In-Depth Technical Guide to the Synthesis and Biological Activity of 9-deoxy-9-methylene-PGE2

Abstract

Prostaglandin E2 (PGE2) is a potent, naturally occurring lipid autacoid involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contractions.[1][2] However, its therapeutic potential is significantly hampered by its inherent chemical instability, primarily due to a reactive β-hydroxy ketone moiety in its cyclopentane ring.[3] This guide details the , a chemically stable and biologically potent isosteric analog of PGE2. By replacing the C-9 carbonyl group with a robust exo-methylene group, this analog overcomes the stability limitations of the parent compound while retaining a comparable biological profile.[4][5][6] We will explore the strategic synthetic pathways, including the pivotal role of the Corey lactone, and detail the compound's mechanism of action through G-protein coupled prostaglandin E (EP) receptors. This document serves as a technical resource for researchers and professionals in drug development, providing foundational knowledge, detailed experimental protocols, and insights into the therapeutic promise of stabilized prostaglandin analogs.

Section 1: The Rationale for a Stable PGE2 Analog

Prostaglandin E2 (PGE2): A Potent but Fleeting Mediator

Prostaglandin E2 is a principal product of the cyclooxygenase (COX) pathway and exerts its effects locally in nearly every tissue of the body.[7] Its functions are mediated by binding to a family of four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[8] This interaction triggers diverse intracellular signaling cascades, leading to effects such as smooth muscle contraction and relaxation, vasodilation, and modulation of inflammatory responses.[2][9] The primary obstacle to the clinical application of PGE2 is its chemical instability. The β-hydroxy ketone structure on the five-membered ring is susceptible to dehydration and rearrangement, particularly under acidic or basic conditions, which curtails its therapeutic efficacy and complicates its formulation and storage.[3]

The Innovation: 9-deoxy-9-methylene-PGE2

To address the challenge of instability, medicinal chemists developed analogs that modify the vulnerable C-9 keto group. The synthesis of 9-deoxy-9-methylene-PGE2 represents a key advancement, where the C-9 carbonyl is replaced by a chemically stable exo-methylene group.[3][10] This structural modification successfully circumvents the degradation pathways that plague native PGE2. Crucially, this isosteric replacement preserves the spatial arrangement required for receptor binding, allowing the analog to retain the potent and diverse biological activities of its parent compound but with a significantly improved stability profile, making it a more viable candidate for therapeutic development.[4][5]

Section 2: Core Synthetic Strategy

The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The approach to 9-deoxy-9-methylene-PGE2 builds upon established, convergent strategies that allow for the stereocontrolled construction of the complex molecule.

Retrosynthetic Blueprint

A retrosynthetic analysis of 9-deoxy-9-methylene-PGE2 reveals three key building blocks: the stereochemically rich cyclopentane core, the upper α-side chain, and the lower ω-side chain. The most efficient syntheses assemble these fragments in a convergent manner. The foundational intermediate for the cyclopentane core is often the renowned Corey lactone , which contains the necessary stereocenters to guide the subsequent transformations.[11][12] The two side chains are typically installed using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions.[13][14]

The Cornerstone Intermediate: Corey Lactone

The Corey lactone is a highly versatile intermediate used in the synthesis of a vast array of prostaglandins and their analogs.[11][12][15] Its rigid bicyclic structure provides excellent stereochemical control for introducing the lower (ω) side chain and establishing the correct configuration of the C-11 hydroxyl group. Its preparation has been extensively optimized, making it a readily accessible starting material for complex syntheses.[15]

Key Olefination Reactions

The construction of the two carbon chains of the prostaglandin scaffold relies heavily on olefination chemistry:

-

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is typically used to install the ω-side chain onto the aldehyde derived from the Corey lactone. It involves a phosphonate ylide and reliably forms the required (E)-alkene with high stereoselectivity.[14]

-

Wittig Reaction: The Wittig reaction is the classic method for installing the α-side chain.[16] It utilizes a phosphonium ylide, prepared from (4-carboxybutyl)triphenylphosphonium bromide, to react with a lactol or related intermediate, forming the (Z)-alkene at the C-5 position.[13]

Section 3: A Representative Synthetic Workflow

The following outlines a plausible, multi-step synthesis of 9-deoxy-9-methylene-PGE2, starting from the Corey lactone diol. This workflow integrates key transformations described in the prostaglandin literature.

Caption: Convergent synthesis workflow for 9-deoxy-9-methylene-PGE2.

Detailed Experimental Protocol: Synthesis

Step 1: Preparation of the Corey Aldehyde

-

Rationale: The C-11 hydroxyl group of the Corey lactone diol is selectively protected, often as a silyl ether (e.g., TBDMS), due to its lower steric hindrance compared to the C-15 hydroxyl group. The now-primary alcohol is then oxidized to the aldehyde, which is the electrophile for the HWE reaction.

-

Procedure:

-

Dissolve Corey lactone diol in anhydrous dichloromethane (DCM).

-

Add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) and stir until protection is complete (monitored by TLC).

-

Perform an oxidative workup (e.g., Swern or Dess-Martin periodinane) to yield the protected Corey aldehyde. Purify by column chromatography.

-

Step 2: Introduction of the ω-Side Chain via HWE Reaction

-

Rationale: The HWE reaction is employed to form the C13-C14 trans double bond with high fidelity, which is critical for biological activity.

-

Procedure:

-

Prepare the phosphonate ylide by treating dimethyl (2-oxoheptyl)phosphonate with a strong base like sodium hydride in an anhydrous solvent (e.g., THF) at 0°C.

-

Add a solution of the Corey aldehyde from Step 1 to the ylide solution and allow the reaction to proceed.

-

Quench the reaction and purify the resulting enone product by column chromatography.[13]

-

Step 3: Stereoselective Reduction of the C-15 Ketone

-

Rationale: The biological activity of prostaglandins is highly dependent on the (S)-configuration of the C-15 hydroxyl group. A stereoselective reduction is essential. The Luche reduction (NaBH4 with CeCl3) is often used to selectively reduce the ketone in the presence of the ester.

-

Procedure:

-

Dissolve the enone from Step 2 in methanol at low temperature (-40 to -78 °C).

-

Add cerium(III) chloride heptahydrate, followed by portion-wise addition of sodium borohydride.

-

After completion, perform an aqueous workup and purify to isolate the desired 15(S)-allylic alcohol.

-

Step 4: Formation of the 9-Methylene Group

-

Rationale: This is the key step that differentiates the analog. The C-9 hydroxyl group is oxidized to a ketone, which is then converted to the exo-methylene group via a Wittig olefination. The lactone must first be reduced to the lactol to free the C-9 hydroxyl for oxidation.

-

Procedure:

-

Protect the newly formed C-15 hydroxyl group (e.g., as a TBDMS ether).

-

Reduce the lactone to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

Oxidize the C-9 hydroxyl group to the ketone using an oxidant such as pyridinium chlorochromate (PCC).

-

Perform a Wittig reaction on the C-9 ketone using methylenetriphenylphosphorane (Ph3P=CH2), generated from methyltriphenylphosphonium bromide and a strong base, to install the exo-methylene group.

-

Step 5: Introduction of the α-Side Chain and Deprotection

-

Rationale: The final carbon framework is assembled by introducing the α-side chain, followed by removal of all protecting groups to yield the final product.

-

Procedure:

-

Reduce the C-11 protecting group ester (if applicable) back to the lactol form using DIBAL-H.

-

Prepare the Wittig reagent from (4-carboxybutyl)triphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide).

-

Add the lactol intermediate from the previous step to the ylide to form the full-length, protected prostaglandin analog.[13]

-

Remove all silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.

-

Purify the final product, 9-deoxy-9-methylene-PGE2, using column chromatography or HPLC.

-

Section 4: Physicochemical Characterization

Verifying the identity, purity, and structure of the synthesized 9-deoxy-9-methylene-PGE2 is critical. A combination of modern analytical techniques is required.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and for purification.[17]

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition. Techniques like LC-MS are invaluable for analysis.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed molecular structure, including the presence of the new exo-methylene group and the stereochemistry of key centers.

Section 5: Biological Activity and Mechanism of Action

Biological Profile: Stability Meets Potency

9-deoxy-9-methylene-PGE2 is a stable isosteric analog of PGE2 that largely retains the parent molecule's biological activity profile but often with a reduced incidence of side effects.[4][5][6] Early studies demonstrated that it is equipotent to PGE2 in key physiological assays, including:

-

Vasodilation: It is equipotent to PGE2 in its ability to decrease blood pressure in rats.[5][6]

-

Smooth Muscle Stimulation: It stimulates contraction of the gerbil colon and primate uterus with the same potency as PGE2.[4][5]

A related analog, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, which incorporates metabolic stabilization in the ω-chain, has shown clinical efficacy in pregnancy termination while being significantly less prone to causing gastrointestinal side effects compared to its keto-containing counterpart.[10]

Molecular Target and Signaling Pathways

Like PGE2, the biological effects of 9-deoxy-9-methylene-PGE2 are mediated through the four EP receptor subtypes (EP1-EP4).[3][8] These receptors are coupled to different G-proteins and activate distinct downstream signaling pathways.[9][18]

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the phospholipase C (PLC) pathway.

-

EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Caption: Signaling pathways activated by 9-deoxy-9-methylene-PGE2.

Section 6: Protocols for Biological Evaluation

Evaluating the biological activity of a newly synthesized analog requires a suite of validated assays to determine its potency, efficacy, and receptor selectivity.

Protocol 1: cAMP Accumulation Functional Assay (for EP2/EP4)

-

Principle: This assay measures the ability of the compound to stimulate cAMP production in cells expressing Gs-coupled receptors.

-

Methodology:

-

Seed cells stably expressing either human EP2 or EP4 receptors into 96-well plates.

-

Incubate cells with a phosphodiesterase (PDE) inhibitor for 20-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of 9-deoxy-9-methylene-PGE2 or a standard agonist (PGE2).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive ELISA or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[19]

-

Plot the dose-response curve and calculate the EC₅₀ value.

-

Protocol 2: Intracellular Calcium Mobilization Assay (for EP1)

-

Principle: This assay measures the compound's ability to trigger the release of intracellular calcium stores in cells expressing Gq-coupled receptors.[20]

-

Methodology:

-

Culture cells expressing the human EP1 receptor in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

-

Inject varying concentrations of 9-deoxy-9-methylene-PGE2 and immediately monitor the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the magnitude of the calcium response.

-

Generate a dose-response curve and determine the EC₅₀ value.

-

Protocol 3: Ex Vivo Smooth Muscle Contraction Assay

-

Principle: This classic bioassay measures the direct effect of the compound on smooth muscle tissue contractility.[21]

-

Methodology:

-

Humanely euthanize a gerbil and dissect a segment of the distal colon.

-

Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension.

-

Add cumulative concentrations of 9-deoxy-9-methylene-PGE2 to the organ bath and record the contractile response at each concentration.

-

Construct a dose-response curve to determine potency (EC₅₀) and efficacy (Emax) relative to PGE2.

-

Section 7: Data Summary and Therapeutic Implications

The primary advantage of 9-deoxy-9-methylene-PGE2 lies in its enhanced stability, which translates to a longer shelf-life and improved performance in biological systems where native PGE2 would rapidly degrade.

| Assay | 9-deoxy-9-methylene-PGE2 | Prostaglandin E2 (PGE2) | Reference |

| Rat Blood Pressure | Equipotent | Standard | [5][6] |

| Gerbil Colon Contraction | Equipotent | Standard | [4] |

| Primate Uterus Contraction | Equipotent | Standard | [5] |

| Chemical Stability | High | Low | [3][10] |

This table is a qualitative summary based on published literature.

The development of stable prostaglandin analogs like 9-deoxy-9-methylene-PGE2 is of high therapeutic interest. Prostaglandin analogs are already used clinically for a range of indications, including glaucoma, labor induction, and pulmonary hypertension.[22][23] The improved stability and potentially better side-effect profile of this analog make it an attractive candidate for further preclinical and clinical investigation, particularly for applications requiring sustained local or systemic action where the rapid degradation of PGE2 is a limiting factor.

Section 8: Conclusion

9-deoxy-9-methylene-PGE2 stands as a testament to the power of rational drug design. By identifying and addressing the chemical liability of native PGE2—the C-9 keto group—chemists have created a robust analog that preserves the essential biological functions of the parent molecule. The synthetic pathways, while complex, are well-established and leverage powerful reactions in organic chemistry to achieve high stereocontrol. The resulting molecule exhibits a biological profile strikingly similar to PGE2 in key functional assays, validating the isosteric replacement strategy. This combination of enhanced stability and retained potency underscores the potential of 9-deoxy-9-methylene-PGE2 and related compounds as next-generation prostaglandin-based therapeutics.

References

-

Bundy, G.L., Kimball, F.A., Robert, A., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363. [Link]

-

St-Jean, M., et al. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2811. [Link]

-

MetwareBio. Guide to Prostaglandins: Structure and Analytical Methods. [Link]

-

ResearchGate. Corey's synthetic route of the Corey lactone. [Link]

-

Green, K., et al. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 11-38. [Link]

-

Reddy, D.S., et al. (2018). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 9(43), 8263-8269. [Link]

-

LibreTexts Chemistry. 10: Strategies in Prostaglandins Synthesis. [Link]

-

Bundy, G.L., et al. (1983). Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry, 26(6), 790-799. [Link]

-

St-Jean, M., et al. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2811. [Link]

-

Amerigo Scientific. AAV ACTOne Gs-GPCR Assay Kit-PTGDR2. [Link]

-

ResearchGate. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]

-

Newton, R.F., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 2789-2797. [Link]

-

Maxey, K.M. Synthesis and Biological Activity of 9-Deoxo-9- Methylene and Related Prostaglandins. [Link]

-

Cíntora, V., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 5(1), 218-243. [Link]

-

ResearchGate. Discovery of novel prostaglandin analogs of PGE(2) as potent and selective EP2 and EP4 receptor agonists. [Link]

-

Wikipedia. Prostaglandin E2. [Link]

-

Bryman, I., et al. (1984). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 27(5), 815-823. [Link]

-

Artunduaga, M., et al. (2023). Prostaglandins. StatPearls. [Link]

-

Tran, T.D., et al. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 19(7), 1920-1923. [Link]

-

Parmar, S. (2022). Therapeutic Uses of Prostaglandin Analogues (Autacoids Part 8). YouTube. [Link]

-

ProBio CDMO. GPCR-targeted Assay. [Link]

-

Reaction Biology. GPCR Assay Services. [Link]

-

ResearchGate. Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). [Link]

-

Schaaf, T.K., et al. (1975). Prostaglandins and congeners. IX. The synthesis of 15-deoxy-16-, 17-, or 20-hydroxyprostaglandins and 15-deoxy-15-hydroxymethylprostaglandin E2. Prostaglandins, 10(2), 289-296. [Link]

-

ResearchGate. The synthesis, control of tissue level and signalling pathways for PGE2. [Link]

-

Yang, Y., et al. (2014). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 43(3), 1336-1345. [Link]

Sources

- 1. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. GPCR Signaling Assays [promega.ca]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

chemical synthesis of 9-deoxy-9-methylene-Prostaglandin E2

An In-Depth Technical Guide to the Chemical Synthesis of 9-Deoxy-9-Methylene-Prostaglandin E2

Introduction: The Rationale for a Stable PGE2 Analogue

Prostaglandin E2 (PGE2) is a principal member of the eicosanoid family of lipid mediators, orchestrating a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, and uterine contractions.[1] Despite its therapeutic potential, the clinical utility of PGE2 is severely hampered by its chemical instability. The presence of a β-ketol system in its cyclopentanone ring makes it susceptible to rapid degradation, particularly under basic or acidic conditions, leading to inactive Prostaglandins A and B.[2]

This guide focuses on the , a structurally simple yet profoundly effective analogue. By replacing the C-9 carbonyl with a chemically robust exo-methylene group, this compound circumvents the degradation pathway while maintaining a similar three-dimensional structure and, consequently, a comparable biological activity profile to its natural counterpart.[3][4][5] This enhanced stability, coupled with a reduction in gastrointestinal side effects, has made 9-deoxy-9-methylene-PGE2 and its derivatives, such as Meteneprost, valuable targets in drug development, particularly for applications in gynecology.[2][3]

This document provides a detailed examination of the synthetic strategies, key chemical transformations, and field-proven protocols for constructing this important PGE2 analogue, intended for researchers and professionals in synthetic chemistry and drug development.

Part 1: Retrosynthetic Analysis and Core Strategy

The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The most convergent and widely adopted strategies are rooted in the work of E.J. Corey, which involves the synthesis of a versatile chiral building block, commonly known as the "Corey lactone," followed by the sequential attachment of the two side chains.[6][7][8] Our strategy for 9-deoxy-9-methylene-PGE2 is a modification of this classical approach.

The retrosynthetic analysis reveals three key fragments:

-

The Cyclopentane Core: A functionalized cyclopentane ring bearing the necessary stereocenters. The Corey lactone is the archetypal starting point for this fragment.[9][10]

-

The Upper (α) Side Chain: A seven-carbon chain terminating in a carboxylic acid, typically installed via a Wittig reaction.[11][12]

-

The Lower (ω) Side Chain: An eight-carbon chain containing the C-15 hydroxyl group, commonly introduced through a conjugate addition of an organocuprate reagent.[13]

The pivotal deviation from a standard PGE2 synthesis is the transformation at the C-9 position. Instead of an oxidation to a ketone, the C-9 hydroxyl group of a Prostaglandin F (PGF) intermediate is used as a handle to introduce the exo-methylene moiety.

Part 2: The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis leverages a protected PGF2α methyl ester as a key intermediate. This approach provides direct access to the required C-9 hydroxyl group for the crucial methylene installation.

Synthesis of the Key PGF2α Intermediate

The journey begins from the renowned Corey lactone, a testament to efficient stereocontrol in synthesis.[6][14]

-

Preparation of the Corey Aldehyde: The Corey lactone is reduced to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H). The resulting hemiacetal is then protected, often as a dimethyl acetal, before the hydroxyl groups at C-11 and C-15 are protected (e.g., as tetrahydropyranyl (THP) or trimethylsilyl (TMS) ethers) and the p-phenylbenzoyl group is removed. Oxidation of the liberated primary alcohol furnishes the "Corey aldehyde".

-

Installation of the ω-Chain: The lower side chain is installed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a phosphonate ylide, such as the ylide derived from dimethyl (2-oxoheptyl)phosphonate.[11] This step constructs the enone system of the lower chain with high trans-selectivity.

-

Stereoselective Reduction: The C-15 ketone is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for biological activity. Reagents like L-selectride or zinc borohydride are commonly employed to achieve high diastereoselectivity, guided by the existing stereocenters.

-

Installation of the α-Chain: The protecting group on the C-9 hydroxyl is removed, and the lactol is regenerated. A Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide introduces the upper side chain.[12] Subsequent esterification (e.g., with diazomethane) and protection of the hydroxyl groups (e.g., as silyl ethers) yields the fully protected PGF2α methyl ester, our pivotal intermediate.

Installation of the C-9 Methylene Group

This transformation is the defining feature of the synthesis. With the PGF2α framework assembled, the focus shifts to converting the C-9 hydroxyl into the exo-methylene group. A highly effective method involves a two-step oxidation-olefination sequence.[2]

-

Oxidation to the Ketone: The C-9 hydroxyl group of the protected PGF2α intermediate is selectively oxidized to the corresponding ketone. Collins reagent (CrO3·2Py) or the Swern oxidation are effective for this purpose, providing the protected PGE2 methyl ester.

-

Wittig Olefination: The C-9 ketone is then subjected to a Wittig reaction using methylenetriphenylphosphorane (Ph3P=CH2). This reagent, typically prepared by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium or sodium hydride, efficiently converts the carbonyl into the desired exo-methylene group.[2][12]

An alternative, though less common, route involves converting the C-9 hydroxyl into a good leaving group, such as a mesylate or bromide, followed by an E2 elimination reaction promoted by a non-nucleophilic base.[2]

Final Deprotection and Purification

The final stage of the synthesis involves the removal of all protecting groups.

-

Silyl Ethers: Typically removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.

-

Ester Hydrolysis: The methyl ester is saponified to the free carboxylic acid using a base such as lithium hydroxide in a mixture of water and an organic solvent like THF.

The final product is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield this compound of high purity.

Part 3: Experimental Protocols and Data

The following protocols are generalized representations based on established procedures in prostaglandin synthesis.[2][11][15] Researchers must adapt these to their specific substrates and laboratory conditions.

Protocol 1: Wittig Olefination at C-9

-

Reagents & Equipment:

-

Protected PGE2 Methyl Ester Intermediate

-

Methyltriphenylphosphonium bromide (CH3PPh3Br)

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous Tetrahydrofuran (THF), freshly distilled

-

Nitrogen/Argon atmosphere setup

-

Dry glassware, magnetic stirrer, syringes

-

-

Step-by-Step Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.1 eq.) dropwise via syringe. The solution will typically turn a characteristic orange or yellow color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

Dissolve the protected PGE2 methyl ester (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected 9-deoxy-9-methylene-PGE2 methyl ester.

-

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in prostaglandin analogue synthesis. Actual yields will vary based on the specific substrate, protecting groups, and reaction scale.

| Transformation Step | Starting Material | Product | Typical Yield (%) | Reference |

| Horner-Wadsworth-Emmons | Corey Aldehyde | Enone Intermediate | 70-85% | [11] |

| C-15 Ketone Reduction | Enone Intermediate | (S)-Allylic Alcohol | 85-95% (diastereoselectivity) | [15] |

| C-9 Oxidation | PGF2α Analogue | PGE2 Analogue | 80-90% | [2] |

| C-9 Wittig Olefination | PGE2 Analogue | 9-Methylene Analogue | 75-85% | [2] |

| Deprotection/Saponification | Protected Final Ester | Final Product | 80-90% (over two steps) | [2] |

Conclusion

The synthesis of this compound is a prime example of strategic molecular engineering to enhance the therapeutic profile of a natural product. By leveraging the foundational principles of the Corey synthesis—namely the use of a versatile chiral template and the sequential, stereocontrolled installation of side chains—chemists can readily access this stable and biologically potent analogue. The key modification, the conversion of the C-9 position to an exo-methylene group via a robust Wittig olefination, successfully addresses the inherent instability of the PGE2 scaffold. This guide has outlined the logic, strategy, and practical execution of this synthesis, providing a comprehensive resource for professionals dedicated to the advancement of medicinal chemistry and drug discovery.

References

- Bundy, G. L., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363.

-

Cimpean, A., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5236. [Link]

- Maxey, K. M. (1980). Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-63.

-

Corey, E. J., et al. (1969). Total synthesis of prostaglandins F2α and E2 as the naturally occurring forms. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

-

Anderson, N. H., et al. (2015). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 6(3), 1747-1751. [Link]

-

Sih, C. J., et al. (1975). Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates. Journal of the American Chemical Society, 97(4), 857-865. [Link]

-

Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]

-

Yu, W., et al. (2001). Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 11(12), 1549-1552. [Link]

-

Sala, G., et al. (2010). Recent Developments in the Synthesis of Prostaglandins and Analogues. Chemical Reviews, 110(9), 5034-5087. [Link]

-

Wang, Z., et al. (2022). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 13(1), 1-9. [Link]

-

University of Calgary. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]

-

Request PDF. (2025). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. ResearchGate. [Link]

-

Crabbé, P., et al. (1973). A Synthesis of d,l-Prostaglandin E 2 Methyl Ester and Related Compounds. Helvetica Chimica Acta, 56(8), 2829-2842. [Link]

-

Gherghel, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link]

-

Yu, Y., et al. (1997). Synthesis of Prostaglandin E2 Ethanolamide from Anandamide by Cyclooxygenase-2. Journal of Biological Chemistry, 272(34), 21181-21186. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kirkmaxey.com [kirkmaxey.com]

- 3. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]

- 10. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 9-deoxy-9-methylene-Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-deoxy-9-methylene-Prostaglandin E2 is a synthetic analog of the endogenous signaling molecule Prostaglandin E2 (PGE2). Engineered for enhanced chemical stability by replacing the C-9 carbonyl group with an exo-methylene group, this compound retains a significant portion of the biological activity of its parent molecule, positioning it as a valuable tool for research and potential therapeutic development. This guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its interaction with prostanoid receptors and the subsequent intracellular signaling cascades. We will delve into its established potent agonism at the EP1 receptor and explore its broader pharmacological profile, including insights gained from its more clinically studied derivative, 9-deoxo-16,16-dimethyl-PGE2 (Meteneprost).

Introduction: The Rationale for a Stable PGE2 Analog

Prostaglandin E2 is a key lipid mediator involved in a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, uterine contractility, and regulation of blood pressure.[1][2] However, the inherent chemical instability of PGE2 limits its therapeutic utility and complicates in vitro studies. The development of stable analogs like 9-deoxy-9-methylene-PGE2 was driven by the need for molecules that mimic the biological effects of PGE2 but with improved pharmacokinetic properties.[3] This analog has been shown to be equipotent to PGE2 in certain biological assays, such as decreasing blood pressure in rats and stimulating smooth muscle in the gerbil colon and primate uterus, but with a reduced side-effect profile in some contexts.[1][2][4]

Receptor Binding Profile: A Potent EP1 Agonist

The diverse physiological effects of PGE2 are mediated by its interaction with a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[5] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways. A comprehensive understanding of the mechanism of action of 9-deoxy-9-methylene-PGE2 necessitates a detailed characterization of its binding affinity and selectivity for these receptors.

A pivotal study on the structure-activity relationship of prostanoids at the human EP1 receptor identified 9-deoxy-9-methylene-PGE2 as the most potent agonist among a series of 55 related compounds in a functional assay.[6] This potent agonism at the EP1 receptor is a cornerstone of its pharmacological profile. The EP1 receptor is known to be a lower affinity receptor for PGE2 compared to EP3 and EP4, suggesting that the structural modification in 9-deoxy-9-methylene-PGE2 enhances its interaction with this particular subtype.[7]

Downstream Signaling Pathways: From Receptor to Cellular Response

The activation of EP receptors by 9-deoxy-9-methylene-PGE2 initiates distinct intracellular signaling cascades. Given its established potent agonism at the EP1 receptor, the primary signaling pathway activated by this compound is the Gq-mediated mobilization of intracellular calcium.

EP1 Receptor Activation and Intracellular Calcium Mobilization

The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[5] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8] This rise in intracellular Ca2+ concentration is a key event in mediating the physiological effects of EP1 activation, such as smooth muscle contraction.

Diagram: EP1 Receptor Signaling Pathway

Caption: Agonist binding to the EP1 receptor activates the Gq-PLC pathway, leading to increased intracellular calcium.

Postulated Effects on cAMP Signaling via EP2, EP3, and EP4 Receptors

While direct experimental data on the effects of 9-deoxy-9-methylene-PGE2 on cyclic AMP (cAMP) levels are lacking, its PGE2-like biological activities suggest potential interactions with EP2, EP3, and EP4 receptors, which are all known to modulate cAMP signaling.

-

EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels.[5] Activation of EP2 and EP4 receptors is typically associated with smooth muscle relaxation and anti-inflammatory responses.[9]

-

EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]

The net effect of 9-deoxy-9-methylene-PGE2 on cAMP levels in a specific cell type would depend on its relative agonist activity at these receptors and their expression levels.

Diagram: Overview of EP Receptor Signaling

Caption: 9-deoxy-9-methylene-PGE2 is a potent EP1 agonist and likely interacts with other EP receptors to modulate second messenger levels.

Insights from a Clinically Studied Derivative: 9-deoxo-16,16-dimethyl-9-methylene-PGE2 (Meteneprost)

Meteneprost is a derivative of 9-deoxy-9-methylene-PGE2 that has been more extensively studied, particularly for its effects on uterine function. Research on Meteneprost provides valuable, albeit indirect, insights into the potential activities of the parent compound.

In human cervical tissue, Meteneprost has been shown to inhibit spontaneous contractile activity in early and late pregnancy.[10] This effect is consistent with the activation of EP2 and/or EP4 receptors, which are known to mediate smooth muscle relaxation via cAMP elevation. Conversely, in non-pregnant patients, it was found to increase muscular activity, an effect that could be mediated by the potent EP1 agonism leading to increased intracellular calcium.[10] Meteneprost has also been investigated for its clinical utility in pregnancy termination and cervical dilation, where it has shown efficacy with a favorable side-effect profile compared to other prostaglandins.[3]

Table 1: Comparative Effects of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 on Human Cervical Tissue

| Tissue State | Effect on Contractile Activity | Implied Receptor Activity |

| Pregnant | Inhibition | EP2/EP4 Agonism |

| Non-pregnant | Stimulation | EP1 Agonism |

Experimental Protocols for Elucidating the Mechanism of Action

To further characterize the mechanism of action of 9-deoxy-9-methylene-PGE2, standardized in vitro assays are essential. The following are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for each of the four EP receptor subtypes.

Objective: To quantify the affinity of 9-deoxy-9-methylene-PGE2 for human EP1, EP2, EP3, and EP4 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing one of the human EP receptor subtypes.

-

Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled PGE2 analog (e.g., [3H]-PGE2) and varying concentrations of unlabeled 9-deoxy-9-methylene-PGE2.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and derive the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of EP1 receptor activation.

Objective: To determine the potency (EC50) of 9-deoxy-9-methylene-PGE2 in stimulating intracellular calcium release.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing the human EP1 receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 9-deoxy-9-methylene-PGE2 to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the effect of the compound on adenylyl cyclase activity, mediated by EP2, EP3, and EP4 receptors.

Objective: To determine the potency (EC50) of 9-deoxy-9-methylene-PGE2 in stimulating (via EP2/EP4) or inhibiting (via EP3) cAMP production.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing either EP2, EP4, or EP3 receptors.

-

Stimulation/Inhibition:

-

For EP2 and EP4, incubate cells with varying concentrations of 9-deoxy-9-methylene-PGE2.

-

For EP3, pre-stimulate cells with an adenylyl cyclase activator (e.g., forskolin) and then add varying concentrations of 9-deoxy-9-methylene-PGE2.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 for stimulation or inhibition.

Diagram: Experimental Workflow for Characterizing Receptor Activity

Caption: A workflow for the in vitro characterization of 9-deoxy-9-methylene-PGE2's activity at EP receptors.

Conclusion and Future Directions

This compound is a chemically stable and biologically active analog of PGE2. Its mechanism of action is centered on its interaction with the family of EP receptors. The most definitive finding to date is its potent agonist activity at the EP1 receptor, which leads to the mobilization of intracellular calcium.[6] While its interactions with EP2, EP3, and EP4 receptors are not as well-quantified, its PGE2-like physiological effects strongly suggest a broader spectrum of activity that includes the modulation of cAMP signaling pathways.

For drug development professionals and researchers, 9-deoxy-9-methylene-PGE2 represents a valuable pharmacological tool. Its enhanced stability makes it superior to PGE2 for in vitro studies, and its distinct potency at the EP1 receptor may offer a degree of selectivity. Future research should focus on obtaining comprehensive quantitative binding and functional data across all four EP receptor subtypes to fully elucidate its receptor interaction profile. Such studies will be crucial for a more precise understanding of its mechanism of action and for unlocking its full potential in therapeutic applications.

References

-

Wingerup, L., Andersson, K. E., & Ulmsten, U. (1985). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 29(3), 337–346. [Link]

-

Ungrin, M. D., Carrière, M. C., Denis, D., Lamontagne, S., Sawyer, N., Stocco, R., ... & Abramovitz, M. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular pharmacology, 59(6), 1446–1456. [Link]

-

Bundy, G. L., Kimball, F. A., Robert, A., Aiken, J. W., Maxey, K. M., Sebek, O. K., ... & Hsi, R. S. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in prostaglandin and thromboxane research, 6, 355–363. [Link]

-

Meng, X., Xu, Y., & Xu, H. E. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. Proceedings of the National Academy of Sciences, 122(21), e2416329122. [Link]

-

Pentland, A. P., Schoggins, J. W., Scott, G. A., Khan, K. N., & Han, R. (2000). The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer. Journal of Investigative Dermatology, 114(4), 844-849. [Link]

-

Ruel, R., & Chauret, N. (2008). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. McGill Journal of Medicine, 11(1), 15-26. [Link]

-

Jala, V. R., & Haribabu, B. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Inflammation Research, 16, 3447–3459. [Link]

-

Chen, Q., & Shyu, J. F. (1999). PGE2 suppresses mitogen-induced Ca2+ mobilization in T cells. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 277(6), R1741-R1748. [Link]

-

Yokoyama, U., Iwatsubo, K., Umemura, M., Fujita, T., & Ishikawa, Y. (2013). Effects of PGE2 with or without IBMX pretreatment on cAMP formation in HEK-EP2 and HEK-EP4 cells. Journal of Pharmacological Sciences, 122(2), 107-115. [Link]

-

Hsi, R. S., & Sebek, O. K. (1980). Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. Prostaglandins, 20(4), 767–780. [Link]

-

Minami, T., Nishihara, I., Sakamoto, K., Ito, S., & Hayaishi, O. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British journal of pharmacology, 133(3), 438–444. [Link]

-

Thornton, S., & Taggart, M. J. (1992). Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells. Experimental physiology, 77(2), 293–305. [Link]

-

Noguchi, K., Morita, I., & Murota, S. (1995). Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts. Journal of cellular physiology, 164(2), 336–343. [Link]

-

Nithipatikom, K., Endsley, M. P., Isbell, M. A., Morrow, J. D., & Campbell, W. B. (2010). Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells. Prostaglandins & other lipid mediators, 92(1-4), 19–24. [Link]

-

Fujino, H., & Regan, J. W. (2006). Effects of PGE2 or 15-keto-PGE2 on cAMP formation and the... ResearchGate. [Link]

-

Suzawa, T., Miyaura, C., Inada, M., Maruyama, T., Sugimoto, Y., Ushikubi, F., ... & Suda, T. (2000). The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Endocrinology, 141(4), 1554–1559. [Link]

-

Wikipedia. (n.d.). Prostaglandin EP2 receptor. Retrieved from [Link]

-

Richards, J. S., & Ascoli, M. (1995). Evaluation of signal transduction mechanisms for the mitogenic effects of prostaglandin E2 in normal human bone cells in vitro. Journal of bone and mineral research, 10(4), 581–590. [Link]

-

Fulton, A. M., & Ma, X. (2011). Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer. Cancers, 3(4), 3848–3866. [Link]

-

Wu, Y., Zhang, H., Xu, J., Chen, Y., Liu, H., Li, Y., ... & Zhang, C. (2025). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. bioRxiv. [Link]

-

Ganesh, T., Jiang, J., & Dingledine, R. (2014). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. Journal of medicinal chemistry, 57(21), 8925–8939. [Link]

-

Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godin, D., ... & Gallant, M. A. (1994). Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus. British journal of pharmacology, 113(2), 291–298. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of 9-deoxy-9-methylene-PGE2 analogs

An In-depth Technical Guide to the Structure-Activity Relationship of 9-deoxy-9-methylene-PGE2 Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

Prostaglandin E2 (PGE2) is a potent, naturally occurring eicosanoid involved in a vast array of physiological and pathological processes.[1] Its therapeutic potential is often hindered by its chemical and metabolic instability. The development of stable and effective analogs is therefore a cornerstone of prostanoid medicinal chemistry. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 9-deoxy-9-methylene-PGE2 analogs, a class of chemically robust isosteres of PGE2. We will delve into the foundational chemistry, interactions with the four E-type prostanoid (EP) receptor subtypes, key structural determinants of activity, and the experimental protocols used to elucidate these relationships. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of prostanoid signaling and therapeutics.

Introduction: The Rationale for 9-deoxy-9-methylene-PGE2 Analogs

Prostaglandins are a class of physiologically active lipid compounds derived from arachidonic acid that exert diverse, hormone-like effects.[2] They are characterized by a 20-carbon skeleton containing a five-carbon ring.[2][3] Prostaglandin E2 (PGE2), in particular, is a key mediator in processes such as inflammation, pain, fever, uterine contraction, and gastric protection.[1][4] However, the therapeutic utility of native PGE2 is limited by its inherent instability, particularly the susceptibility of its β-ketol system to dehydration and isomerization.[5][6]

This instability prompted the development of chemically stable analogs that retain the potent and specific biological activities of the parent compound. A successful strategy involved the isosteric replacement of the C-9 keto group with a chemically stable exo-methylene group, leading to the creation of 9-deoxy-9-methylene-PGE2.[5][6][7] This modification proved to be a significant advance, yielding compounds that are stable across a wide pH range while preserving the essential biological profile of PGE2.[6][8][9]

The Biological Targets: Prostaglandin E2 (EP) Receptors and Their Signaling Pathways

The diverse actions of PGE2 and its analogs are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][10][11] Each subtype exhibits a unique tissue distribution and couples to different intracellular signaling cascades, accounting for the varied and sometimes opposing biological effects of PGE2.[1][10] A fundamental understanding of these pathways is critical for interpreting the SAR of any PGE2 analog.

-

EP1 Receptor: Primarily couples to Gq/11 proteins.[1][10] Activation leads to the stimulation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, typically leading to cellular responses like smooth muscle contraction.[1]

-

EP2 Receptor: Couples to the stimulatory G-protein (Gs).[10][12] Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12][13] This pathway is often associated with smooth muscle relaxation and anti-inflammatory responses.[10]

-

EP3 Receptor: Predominantly couples to the inhibitory G-protein (Gi).[10][12] Its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels. This often counteracts the effects of EP2/EP4 signaling.[12]

-

EP4 Receptor: Also couples to Gs, leading to increased cAMP levels, similar to the EP2 receptor.[10][12] However, the EP4 receptor can also engage in non-canonical signaling, such as activating the PI3K/Akt pathway, which contributes to its roles in cell survival and migration.[10][12]

The following diagram illustrates the primary signaling cascades initiated by the activation of each EP receptor subtype.

Core Structure-Activity Relationships (SAR)

The development and analysis of 9-deoxy-9-methylene-PGE2 analogs have revealed several key structural features that govern their interaction with EP receptors and their resulting biological activity.

The C-9 Methylene Isostere: A Foundation for Stability and Potency

The cornerstone of this analog class is the replacement of the chemically labile C-9 keto group with an exo-methylene group.[7] This single modification confers significant advantages:

-

Chemical Stability: The 9-methylene analogs are stable in aqueous media from pH 1 to 14, a stark contrast to the parent PGEs which readily degrade.[6] This stability is crucial for developing viable pharmaceutical formulations.

-

Conformational Mimicry: The sp2 hybridization at C-9 in the exo-methylene group preserves the flattening of the cyclopentane ring, mimicking the conformation imposed by the C-9 carbonyl in native PGE2.[6] This structural similarity is believed to be a primary reason why these analogs are recognized by EP receptors and retain a PGE-like biological profile.[6]

Receptor Binding Profile

While comprehensive binding data across all EP subtypes is not extensively published, available information indicates a potent interaction.

-

High Affinity for EP1: Competitive radioligand binding assays using human embryonic kidney (HEK-293) cells expressing the recombinant human EP1 receptor showed that 9-deoxy-9-methylene-PGE2 has a high affinity, with an inhibitor constant (Ki) of 1.3 nM.[5] Notably, this demonstrates a higher affinity for the EP1 receptor than PGE2 itself, which has a Ki of 2.7 nM in the same system.[5]

-

Broad PGE2-like Activity: The analog is equipotent to PGE2 in several biological assays, including decreasing blood pressure in rats and stimulating smooth muscle in the gerbil colon and primate uterus.[5][8][9] This strongly suggests significant functional interactions with the other EP receptor subtypes responsible for these effects.

| Compound | EP1 Receptor Ki (nM) |

| 9-deoxy-9-methylene-PGE2 | 1.3 [5] |

| Prostaglandin E2 (PGE2) | 2.7[5] |

Essential Functional Groups and Side-Chain Modifications

Beyond the core C-9 modification, specific functional groups and side-chain alterations are critical for maintaining or enhancing activity.

-

C-11 and C-15 Hydroxyl Groups: As with native PGE2, the hydroxyl groups at positions C-11 and C-15 are essential for potent agonist activity.[5] These groups likely form key hydrogen bonds within the receptor binding pocket.

-

C-16 Alkyl Substitution for Metabolic Resistance: A significant challenge with natural prostaglandins is their rapid metabolic inactivation, often initiated by oxidation of the C-15 hydroxyl group. The introduction of two methyl groups at the C-16 position, as in 9-deoxy-16,16-dimethyl-9-methylene-PGE2 , sterically hinders this metabolic pathway. This modification successfully retains high biological potency while increasing the compound's duration of action.[6][7] This specific analog has demonstrated clinical efficacy for pregnancy termination with a significant reduction in gastrointestinal side effects compared to its 9-keto counterpart.[7]

The diagram below summarizes the key SAR points for this class of analogs.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor activation for Gs- or Gi-coupled receptors.

Objective: To determine if a 9-deoxy-9-methylene-PGE2 analog acts as an agonist or antagonist at EP2, EP4 (Gs-coupled), or EP3 (Gi-coupled) receptors.

Methodology (for Gs-coupled receptors):

-

Cell Plating: Seed HEK-293 cells expressing the target receptor (e.g., hEP2) into a multi-well plate and grow to near confluency.

-

Stimulation:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test analog to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Perform the detection assay to quantify the amount of intracellular cAMP produced in each well.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the analog.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

-

(Note: For Gi-coupled EP3 receptors, the assay is modified. Cells are co-stimulated with a known adenylyl cyclase activator like forskolin, and the ability of the test analog to inhibit this forskolin-induced cAMP production is measured.)

Therapeutic Implications and Future Outlook

The favorable profile of 9-deoxy-9-methylene-PGE2 analogs, particularly 9-deoxy-16,16-dimethyl-9-methylene-PGE2, has established their therapeutic value.

-

Obstetrics and Gynecology: The potent uterine-stimulating activity, combined with enhanced stability and a better side-effect profile, makes these analogs effective agents for the termination of pregnancy and for cervical ripening before labor. [7][14]* Reduced Side Effects: A key finding was that 9-deoxy-16,16-dimethyl-9-methylene-PGE2 is approximately 300 times less "enteropooling" (a measure of diarrheal potential) in rats than its 9-keto counterpart, highlighting a significant improvement in gastrointestinal tolerance. [7] The core lesson from the SAR of this series is that isosteric replacement can be a powerful tool to overcome the inherent liabilities of natural signaling molecules. Future research in this area will likely focus on designing analogs with greater selectivity for individual EP receptor subtypes. For example, a highly selective EP4 agonist could harness the anti-inflammatory and tissue-reparative effects of PGE2 signaling while avoiding the pro-inflammatory or contractile effects mediated by other EP receptors. The foundational work on 9-deoxy-9-methylene-PGE2 provides a robust chemical scaffold upon which such future discoveries can be built.

References

-

Grokipedia. Prostaglandin E 2 receptor. Available from: [Link]

-

Bundy GL, Kimball FA, Robert A, et al. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Adv Prostaglandin Thromboxane Res. 1980;6:355-63. Available from: [Link]

-

Wikipedia. Prostaglandin E2 receptor. Available from: [Link]

-

Minami T, Nishihara I, Sakamoto K, et al. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. Br J Pharmacol. 2001;133(3):438-444. Available from: [Link]

-

Fedyk ER, Phipps RP. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Proc Natl Acad Sci U S A. 1996;93(20):10978-83. Available from: [Link]

-

Minami T, Nishihara I, Sakamoto K, et al. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor. British Journal of Pharmacology. 2001;133:438-444. Available from: [Link]

-

Markiewicz MR, Ochoa O, Sun Y, et al. The complex role of prostaglandin E2-EP receptor signaling in wound healing. J Cell Commun Signal. 2020;14(1):25-36. Available from: [Link]

-

ResearchGate. PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... Available from: [Link]

-

Wikipedia. Prostaglandin EP2 receptor. Available from: [Link]

-

Slideshare. Chemistry of Prostaglandins, leukotrienes and thromboxanes(Advance medicinal chemistry).pptx. Available from: [Link]

-

Regan JW, Bailey TJ, Pepperl DJ. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. J Dyneins and Motor Proteins. 2019;6:1-35. Available from: [Link]

-

Wikipedia. Prostaglandin. Available from: [Link]

-

Maxey KM, Bundy GL, Kimball FA, et al. Synthesis and Biological Activity of 9-Deoxo-9-Methylene and Related Prostaglandins. Advances in Prostaglandin and Thromboxane Research. 1980;6:355-63. Available from: [Link]

-

The Global Library of Women's Medicine. The Prostaglandins: Basic Chemistry and Action. Available from: [Link]

-

Bio-Synthesis. Prostaglandins. Available from: [Link]

-

Maruyama T, Shiraishi M, Maruyama A, et al. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists. Bioorg Med Chem Lett. 2007;17(15):4323-7. Available from: [Link]

-

The Antirrhinum. 9-deoxy-9-methylene Prostaglandin E2. Available from: [Link]

-

ACS Publications. Prostaglandin nomenclature. Journal of Medicinal Chemistry. Available from: [Link]

-

Fulton AM, Heppner GH. Prostaglandin E2 receptor activity and susceptibility to natural killer cells. J Immunol. 1985;135(2):1170-4. Available from: [Link]

-

Kuehl FA Jr, Humes JL. Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. Proc Natl Acad Sci U S A. 1972;69(2):480-4. Available from: [Link]

-

Chinese Academy of Sciences. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. Available from: [Link]

-

Oxford Academic. Prostaglandin E 2 receptor activity and susceptibility to natural killer cells. Available from: [Link]

-

ResearchGate. Discovery of novel prostaglandin analogs of PGE(2) as potent and selective EP2 and EP4 receptor agonists | Request PDF. Available from: [Link]

-

Murase A, Okumura T, Takagi Y, et al. Discovery of G Protein-Biased EP2 Receptor Agonists. ACS Med Chem Lett. 2015;6(9):1017-22. Available from: [Link]

-

Uldbjerg N, Ekman G, Malmström A, Ulmsten U, Wingerup L. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins. 1985;29(3):337-46. Available from: [Link]

-

National Center for Biotechnology Information. Prostaglandins - StatPearls. Available from: [Link]

-

Kobayashi K, Komatsu T, Nakagawa K, Hara E, Yuba S. a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES. 2013;87(11):2323. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Chemistry of Prostaglandins, leukotrienes and thromboxanes(Advance medicinal chemistry).pptx [slideshare.net]

- 4. elibrary.mjfveterinarycollege.org [elibrary.mjfveterinarycollege.org]

- 5. benchchem.com [benchchem.com]

- 6. kirkmaxey.com [kirkmaxey.com]

- 7. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 9-deoxy-9-methylene Prostaglandin E2 | The Antirrhinum [antirrhinum.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 12. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 14. Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pursuit of Stability: A Technical Guide to the Discovery and Development of Prostaglandin E2 Analogs

Abstract

Prostaglandin E2 (PGE2), a pivotal lipid autacoid derived from arachidonic acid, orchestrates a vast array of physiological and pathological processes. Its profound influence on inflammation, pain, fever, gastric protection, and uterine function has rendered it a compelling therapeutic target. However, the clinical utility of native PGE2 is severely hampered by its inherent chemical and metabolic instability. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of stable PGE2 analogs. We will delve into the medicinal chemistry approaches to enhance stability, the critical structure-activity relationships governing receptor selectivity, and the detailed experimental protocols for the characterization of these novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of harnessing the therapeutic potential of PGE2.

The Prostaglandin E2 Conundrum: Therapeutic Promise and a Fleeting Existence

Prostaglandin E2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exerts its diverse biological effects by activating four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a wide spectrum of cellular responses.[2][3] This diversity in signaling underscores the therapeutic potential of selectively targeting these receptors.[1]

However, the therapeutic application of PGE2 is significantly limited by its rapid degradation. The primary routes of inactivation include chemical degradation, particularly dehydration of the β-ketol system in the cyclopentane ring, and metabolic inactivation, primarily through oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] These rapid degradation pathways result in a short biological half-life, necessitating the development of stable analogs to achieve sustained therapeutic effects.

Designing for Durability: Medicinal Chemistry Strategies for Stable PGE2 Analogs

The core challenge in developing stable PGE2 analogs lies in modifying the parent molecule to resist degradation while retaining or even enhancing its desired biological activity and receptor selectivity. Medicinal chemists have employed a variety of strategies to achieve this delicate balance.

Modifications to the Cyclopentane Ring

The cyclopentanone ring of PGE2 is a primary site of chemical instability. Efforts to stabilize this core structure have included:

-

Substitution at C-16: Introducing gem-dimethyl groups at the C-16 position can sterically hinder the approach of 15-PGDH, thereby preventing metabolic inactivation.[6]

-

Modification of the 9-keto group: Replacement of the 9-keto group with a methylene group (9-deoxo-9-methylene) has been shown to enhance chemical stability without compromising biological activity.[7]

Alterations to the Omega (ω) Side Chain

The ω-side chain is another key area for modification to improve both stability and receptor selectivity.

-

Phenoxy groups: Introduction of a phenoxy group at the terminus of the ω-chain can enhance metabolic stability and has been a successful strategy in developing potent and selective EP receptor agonists.

-

Heterocyclic replacements: Replacing the terminal portion of the ω-chain with various heterocyclic rings has also been explored to improve the pharmacokinetic profile.

Structure-Activity Relationships (SAR): Tuning for Receptor Selectivity

The development of receptor-selective PGE2 analogs is crucial for minimizing off-target effects and maximizing therapeutic efficacy. Extensive SAR studies have elucidated the key structural features that govern binding and activation of the different EP receptors.

-

EP1 Receptor: The carboxyl group and the hydroxyl groups at positions 11 and 15 are critical for agonist activity at the EP1 receptor.[7][8]

-

EP2 and EP4 Receptors: These receptors are often targeted for their roles in anti-inflammatory and regenerative processes. Modifications to the ω-side chain have been particularly fruitful in developing selective agonists for EP2 and EP4 receptors.[9][10]

-

EP3 Receptor: The development of selective EP3 agonists has been more challenging, but certain modifications to the cyclopentane ring and the α-chain have shown promise.

The following table summarizes key structural modifications and their impact on EP receptor selectivity:

| Structural Modification | Impact on Receptor Selectivity | Rationale | Reference(s) |

| 16,16-dimethyl substitution | Increased metabolic stability | Steric hindrance of 15-PGDH | [6] |

| 9-deoxo-9-methylene substitution | Enhanced chemical stability | Prevents dehydration of the β-ketol system | [7] |

| ω-chain phenoxy substitution | Enhanced metabolic stability and potency | Increased resistance to metabolism | [9] |

| C-1 carboxyl group modification | Reduced affinity and potency | Essential for binding to the EP1 receptor | [7][8] |

The Scientist's Toolkit: Experimental Protocols for Analog Characterization

The successful development of stable PGE2 analogs relies on a robust suite of in vitro assays to characterize their stability, receptor binding affinity, and functional activity. The following section provides detailed, step-by-step methodologies for these critical experiments.

Stability Assessment: Quantifying Durability

A crucial first step is to determine the chemical and metabolic stability of newly synthesized analogs.

This protocol outlines a method to assess the degradation of a PGE2 analog in solution over time.[11][12]

Materials:

-

PGE2 analog stock solution (e.g., 1 mg/mL in ethanol)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Prepare a working solution of the PGE2 analog at a final concentration of 10 µg/mL in phosphate buffer (pH 7.4).

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate any salts.

-

Analyze the supernatant by HPLC.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products.

-

Detection: UV absorbance at a wavelength appropriate for the analog (typically around 210 nm).

-

-

Quantify the peak area of the parent compound at each time point.

-